2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Difluorocyclobutane Ring: This step involves the cyclization of a suitable precursor under conditions that promote the formation of the difluorocyclobutane ring. Reagents such as difluorocarbene can be used in this step.
Piperidine Derivatization: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol or a methoxide ion as the nucleophile.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that facilitate the substitution on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the difluorocyclobutane ring or the pyridine ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the pyridine ring or nucleophilic substitution at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like methoxide ions, amines, or thiols can be used under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine moiety may yield N-oxides, while nucleophilic substitution on the pyridine ring could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its trifluoromethyl group and difluorocyclobutane ring make it a valuable intermediate in the synthesis of fluorinated compounds.
Biology
In biological research, the compound’s interactions with biological molecules are of interest. Its structural features may allow it to interact with proteins, nucleic acids, or other biomolecules, making it a potential tool for studying biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Industry
In the industrial sector, the compound’s stability and reactivity make it useful in the development of new materials, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group and difluorocyclobutane ring may enhance its binding affinity and specificity, leading to potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{[1-(Cyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine: Lacks the difluorination on the cyclobutane ring.
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-methylpyridine: Lacks the trifluoromethyl group on the pyridine ring.
2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(chloromethyl)pyridine: Has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the trifluoromethyl group and the difluorocyclobutane ring in 2-{[1-(3,3-Difluorocyclobutanecarbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine makes it unique among similar compounds. These structural features may confer enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(3,3-difluorocyclobutyl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F5N2O2/c18-16(19)7-12(8-16)15(25)24-6-2-3-11(9-24)10-26-14-13(17(20,21)22)4-1-5-23-14/h1,4-5,11-12H,2-3,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFYSXLAKZYAQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC(C2)(F)F)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F5N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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